N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine;hydrochloride
Description
N-[(1-Ethyl-3-methylpyrazol-4-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine hydrochloride is a bis-pyrazoline derivative featuring a hydrochloride salt. Its structure includes a pyrazolylmethyl linker between two substituted pyrazole rings, with key functional groups: an ethyl group at position 1, a methyl group at position 3, and a methoxy group at position 3 of the second pyrazole. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications .
Properties
Molecular Formula |
C12H20ClN5O |
|---|---|
Molecular Weight |
285.77 g/mol |
IUPAC Name |
N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C12H19N5O.ClH/c1-5-17-7-10(9(2)14-17)6-13-11-8-16(3)15-12(11)18-4;/h7-8,13H,5-6H2,1-4H3;1H |
InChI Key |
LYCZYTKQJBPOSX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)CNC2=CN(N=C2OC)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine typically involves multiple steps. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the substituents. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for yield and purity, with stringent quality control measures in place to ensure consistency. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common for monitoring the synthesis and verifying the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This includes nucleophilic and electrophilic substitution reactions, where one functional group is replaced by another. Common reagents include halogens, acids, and bases.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Pyrazoline derivatives are highly tunable via substitution patterns. Below is a comparison of substituents and their impact:
Key Observations :
Key Observations :
Inferred Activity for Target Compound :
- The methoxy group may confer antioxidant or anti-inflammatory properties, as seen in .
- Ethyl and methyl groups likely improve metabolic stability compared to bulkier substituents (e.g., cyclopropyl) .
Drug-Likeness and Computational Predictions
Using Lipinski’s Rule of Five ():
Biological Activity
N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine;hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| CAS Number | 1856037-25-6 |
| Molecular Formula | C13H19ClN5O |
| Molecular Weight | 337.77 g/mol |
| Structure | Chemical Structure |
The biological activity of this compound primarily stems from its interaction with various cellular pathways. Pyrazole derivatives, including this compound, have been noted for their ability to inhibit key enzymes involved in cancer cell proliferation and survival. Specific mechanisms include:
- Inhibition of Kinases : The compound may act as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
- Induction of Apoptosis : Studies suggest that such compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Modulation of Inflammatory Pathways : Pyrazole derivatives are known to exhibit anti-inflammatory properties, potentially reducing tumor-promoting inflammation.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance:
- Cell Line Studies : The compound has shown significant cytotoxic effects against various cancer cell lines:
Case Studies
- Study on MCF7 Cells : In a study assessing the efficacy of pyrazole derivatives against MCF7 cells, it was found that the compound induced apoptosis and inhibited cell proliferation significantly at low concentrations .
- In Vivo Studies : Animal models have demonstrated that treatment with this compound can lead to reduced tumor growth rates and increased survival times compared to untreated controls .
Comparative Analysis with Other Pyrazole Derivatives
The following table compares the biological activity of this compound with other notable pyrazole derivatives:
| Compound Name | IC50 (µM) | Target Cell Line | Mechanism of Action |
|---|---|---|---|
| N-[1-(2-hydroxypropyl)-3-pyrazolyl]methanamine | 0.39 | NCI-H460 | CDK inhibition |
| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | 3.25 | Hep-2 | Cytotoxicity via apoptosis |
| N-[1-(2-hydroxypropyl)-3-pyrazolyl]methanamine | 0.46 | MCF7 | Induction of autophagy |
| N-[1-(ethyl)-3-methylpyrazolyl]methyl | 0.01 | MCF7 | Apoptosis induction and CDK inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
